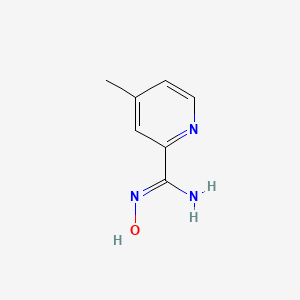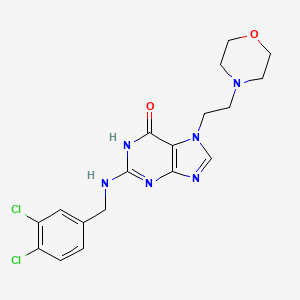
2',5'-Dideoxyinosine
Übersicht
Beschreibung
2’,5’-Dideoxyinosine, also known as Didanosine, is a synthetic nucleoside analog. It is primarily used as an antiretroviral medication for the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is a derivative of inosine, where the hydroxyl groups at the 2’ and 5’ positions of the ribose moiety are replaced by hydrogen atoms, making it a dideoxynucleoside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dideoxyinosine typically involves the reduction of 5’-azido-2’,5’-dideoxyinosine intermediates using the Staudinger reaction. This process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using tetraisopropyldisiloxane or di-tert-butylsiloxane.
Formation of Azido Intermediate: The protected nucleoside undergoes azidation to form 5’-azido-2’,5’-dideoxyinosine.
Reduction: The azido group is reduced to an amino group using hydrogenation catalyzed by palladium (Pd) or through the Staudinger reaction.
Deprotection: The protecting groups are removed under acidic conditions to yield 2’,5’-Dideoxyinosine.
Industrial Production Methods
Industrial production of 2’,5’-Dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include large-scale hydrogenation and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Dideoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the conversion of azido intermediates to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the 2’ and 5’ positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium (Pd) catalysts or the Staudinger reaction with triphenylphosphine (PPh3) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include amino derivatives, oxo derivatives, and substituted nucleosides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’,5’-Dideoxyinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: It serves as a tool for studying nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV infection. It inhibits the replication of the virus by acting as a chain terminator during DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications
Wirkmechanismus
2’,5’-Dideoxyinosine is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with natural deoxyadenosine triphosphate (dATP). By incorporating into the viral DNA, it causes chain termination, thereby preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
2’,5’-Dideoxyinosine is compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Similar in structure but differs in the base component, leading to different pharmacological properties.
2’,3’-Dideoxyadenosine (ddA): Another dideoxynucleoside analog with a different base, affecting its mechanism of action and efficacy.
Zidovudine (AZT): A thymidine analog used in HIV treatment, differing in its sugar moiety and mechanism of action.
Uniqueness
2’,5’-Dideoxyinosine is unique due to its specific inhibition of HIV reverse transcriptase and its ability to act as a chain terminator during viral DNA synthesis. This makes it a crucial component of antiretroviral therapy .
Eigenschaften
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYISLAFYPDORJ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)


![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)

![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)




